Isopropyl 4,5-dichloropicolinate

Description

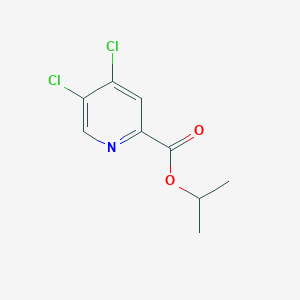

Structurally, it features a picolinate ester backbone substituted with chlorine atoms at the 4- and 5-positions and an isopropyl ester group. This compound’s reactivity and stability are influenced by the electron-withdrawing effects of the chlorine substituents and the steric bulk of the isopropyl moiety.

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

propan-2-yl 4,5-dichloropyridine-2-carboxylate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)8-3-6(10)7(11)4-12-8/h3-5H,1-2H3 |

InChI Key |

PONSCVRMPGWUJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=NC=C(C(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4,5-dichloropicolinate typically involves the esterification of 4,5-dichloropicolinic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4,5-dichloropicolinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4,5-dichloropicolinic acid and isopropyl alcohol.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).

Major Products:

Nucleophilic Substitution: Substituted picolinates.

Hydrolysis: 4,5-dichloropicolinic acid and isopropyl alcohol.

Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Isopropyl 4,5-dichloropicolinate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Isopropyl 4,5-dichloropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atoms and ester group play crucial roles in its reactivity, influencing its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4’-Isopropylidenediphenol (Bisphenol A)

- Structural Similarity: Both compounds share an isopropyl group, but 4,4’-isopropylidenediphenol lacks chlorine substituents and features a phenolic backbone.

- Physicochemical Properties: Property Isopropyl 4,5-Dichloropicolinate 4,4’-Isopropylidenediphenol Molecular Weight (g/mol) ~220 (estimated) 228.29 LogP (Octanol-Water) ~2.8 (predicted) 3.32 Water Solubility Low 120–300 mg/L

- Regulatory Status: 4,4’-Isopropylidenediphenol is classified as a Substance of Very High Concern (SVHC) under EU REACH due to endocrine-disrupting properties .

4,4’-Methylenedi-2,6-xylenol

- Functional Groups: Both compounds contain aromatic rings with halogen substituents, but 4,4’-methylenedi-2,6-xylenol has methyl and hydroxyl groups instead of chlorine and ester functionalities.

- Applications: 4,4’-Methylenedi-2,6-xylenol is used in polymer synthesis, whereas this compound’s applications remain speculative, likely in herbicides or fungicides.

- Toxicity: Limited data exist for both compounds, though chlorinated aromatics generally exhibit higher ecotoxicity compared to non-halogenated analogs .

Isopropyl Nitrite

- Reactivity : Isopropyl Nitrite is highly volatile and thermally unstable, decomposing to release nitric oxide. In contrast, this compound’s chlorine substituents enhance its stability and resistance to hydrolysis .

- Regulatory Concerns : Isopropyl Nitrite is regulated due to flammability and acute toxicity risks, while chlorinated picolinates may pose chronic environmental hazards .

Key Research Findings

- Synthetic Pathways: this compound is synthesized via esterification of 4,5-dichloropicolinic acid with isopropyl alcohol, a method shared with other picolinate esters. Chlorination steps significantly impact yield and purity compared to non-chlorinated analogs .

- Environmental Persistence : Chlorinated picolinates, including this compound, are predicted to have half-lives exceeding 60 days in soil, similar to polychlorinated biphenyls (PCBs) .

- Computational models suggest moderate binding affinity to estrogen receptors (Ki ~10⁻⁶ M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.